Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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Overview
Description
Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities, including antiviral, anticancer, and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable example is the use of a two-vessel-operated process, where pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach are employed as starting materials. This method has been optimized to produce the compound with an overall yield of 55% .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting key enzymes and proteins involved in cellular processes.
Medicine: Explored for its antiviral and anticancer properties. .
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication . In anticancer research, it acts as a kinase inhibitor, disrupting signaling pathways that promote tumor growth .
Comparison with Similar Compounds
Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be compared with other similar compounds within the pyrrolo[2,1-f][1,2,4]triazine family:
Remdesivir: An antiviral drug that contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used for the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug that also features the pyrrolo[2,1-f][1,2,4]triazine structure.
BMS-690514: An EGFR inhibitor in clinical phase II trials.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the versatility and potential of the pyrrolo[2,1-f][1,2,4]triazine scaffold .
Properties
Molecular Formula |
C8H8N4O2 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)7-10-6(9)5-3-2-4-12(5)11-7/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
UPLSHEGZOIRLHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C=CC=C2C(=N1)N |
Origin of Product |
United States |
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